O-Desmethylcarvedilol (DMC) is a major oxidative metabolite of the drug carvedilol [, ]. It is formed through the metabolic pathway involving cytochrome P450 isozyme CYP2C9 [, ]. Carvedilol itself is a racemic mixture, with (S)‐(–)‐carvedilol acting as a β‐ and α1‐adrenergic antagonist, while (R)‐(+)‐carvedilol exhibits only α1‐adrenergic antagonist activity []. DMC also exists as enantiomers: (R)‐(+)‐DMC and (S)‐(–)‐DMC. In scientific research, DMC serves as a valuable tool to investigate the metabolism and pharmacokinetic properties of carvedilol, particularly in different disease models and drug interaction studies [].
O-Desmethylcarvedilol is a prominent metabolite of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of heart failure and hypertension. The compound is characterized by its unique pharmacological properties and plays a crucial role in the therapeutic effects of carvedilol. O-Desmethylcarvedilol has garnered attention for its potential benefits in cardiovascular health, particularly due to its antioxidant properties and ability to improve endothelial function.
O-Desmethylcarvedilol is synthesized in the human body through the metabolic process of carvedilol. The primary pathway involves the demethylation of carvedilol, leading to the formation of this active metabolite. Research indicates that various enzymes, particularly cytochrome P450 isoforms, are involved in this biotransformation process, influencing the pharmacokinetics of carvedilol and its metabolites in patients.
O-Desmethylcarvedilol belongs to the class of compounds known as adrenergic beta-antagonists. It is categorized under the broader category of propanolamines due to its structural similarities with other beta-blockers. The compound exhibits both beta-adrenergic blocking and antioxidant activities, distinguishing it from other traditional beta-blockers.
The synthesis of O-Desmethylcarvedilol can be achieved through various chemical processes, including enzymatic reactions and synthetic organic chemistry techniques. The most common method involves the demethylation of carvedilol using specific enzymes or chemical reagents that facilitate the removal of methyl groups from the molecule.
O-Desmethylcarvedilol is chemically represented as C23H24N2O4. Its molecular structure consists of a carbazole backbone with a hydroxyl group and an ether linkage, contributing to its biological activity.
O-Desmethylcarvedilol participates in various chemical reactions typical for metabolites, including conjugation with glucuronic acid and sulfation. These reactions are essential for the elimination of the compound from the body.
O-Desmethylcarvedilol exerts its pharmacological effects primarily through competitive inhibition at beta-adrenergic receptors. This action leads to decreased heart rate and myocardial contractility, contributing to its antihypertensive effects.
Research indicates that O-desmethylcarvedilol has a higher affinity for beta-1 adrenergic receptors compared to beta-2 receptors, which may enhance its therapeutic profile in managing cardiovascular conditions.
O-Desmethylcarvedilol has several applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2